molecular formula C11H16ClN B3052319 trans-2-Phenylcyclopentylamine monohydrochloride CAS No. 40297-12-9

trans-2-Phenylcyclopentylamine monohydrochloride

Cat. No.: B3052319
CAS No.: 40297-12-9
M. Wt: 197.70 g/mol
InChI Key: FWIIHEJLRNKGDU-DHXVBOOMSA-N
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Description

trans-2-Phenylcyclopentan-1-amine hydrochloride is a chiral amine derivative characterized by a cyclopentane ring substituted with a phenyl group at the 2-position and an amine group at the 1-position, in the trans configuration.

Properties

CAS No.

40297-12-9

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

trans-(1S,2R)-2-phenylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11+;/m1./s1

InChI Key

FWIIHEJLRNKGDU-DHXVBOOMSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)C2=CC=CC=C2.Cl

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenylcyclopentan-1-amine hydrochloride typically involves the following steps:

    Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.

    Phenyl Group Introduction: The phenyl group is introduced to the cyclopentane ring through a Friedel-Crafts alkylation reaction, using benzene and a suitable alkylating agent.

    Amine Group Introduction: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the phenylcyclopentane derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of trans-2-Phenylcyclopentan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Phenylcyclopentan-1-amine hydrochloride can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Scientific Research Applications

Cypenamine hydrochloride has been studied for its effects on biological systems, particularly concerning its potential as a psychostimulant. Research indicates that it may influence neurotransmitter activity in the brain, which could lead to increased alertness and cognitive function .

Case Study: Neurotransmitter Interaction
A study conducted on the effects of cypenamine hydrochloride on rodent models demonstrated increased levels of dopamine and norepinephrine in the brain, suggesting its potential utility in treating attention deficit disorders .

Medicine

Although not developed for market use, the compound's structure has been investigated for potential medical applications. Its analogs have shown promise in treating conditions like depression and anxiety due to their stimulant properties .

Research Findings: Antidepressant Potential
Research has indicated that cypenamine hydrochloride exhibits antidepressant-like effects in animal models, highlighting its potential for further development as a therapeutic agent .

Industrial Applications

In industrial settings, trans-2-phenylcyclopentan-1-amine hydrochloride is used as a precursor for synthesizing other compounds with similar structures and properties. It serves as a building block in the development of new pharmaceuticals and chemical products .

Mechanism of Action

The mechanism of action of trans-2-Phenylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various physiological and biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

rel-(1R,2S)-2-Phenylcyclopentan-1-amine (CAS 1986-47-6)

  • Structural Similarity : 0.82 (highest similarity to the target compound) .
  • Key Differences : The rel-(1R,2S) stereoisomer shares the cyclopentane backbone and phenyl substitution but differs in the spatial arrangement of functional groups. This stereochemical variation can significantly impact receptor binding and pharmacokinetics.
  • Applications : Used as a chiral intermediate in asymmetric synthesis, particularly for bioactive molecules requiring precise stereochemistry .

trans-2-Phenylcyclopropanamine Hydrochloride (CAS 90874-41-2)

  • Structural Similarity : 0.80 .
  • Key Differences : Features a strained cyclopropane ring instead of cyclopentane. The increased ring strain enhances reactivity, making it a candidate for ring-opening reactions.

1-(1-Phenylcyclopentyl)ethan-1-amine Hydrochloride (CAS 1607302-84-0)

  • Molecular Formula : C₁₃H₂₀ClN; Molecular Weight : 225.76 g/mol .
  • Key Differences : Incorporates an ethylamine chain attached to a phenyl-substituted cyclopentyl group. The extended alkyl chain increases lipophilicity, which may enhance CNS penetration but reduce aqueous solubility.
  • Applications : Investigated as a building block for neuroactive compounds due to its structural resemblance to psychoactive amines .

trans-2-Aminocyclopentanol Hydrochloride (CAS 31775-67-4)

  • Key Differences : Replaces the phenyl group with a hydroxyl group. The hydroxyl moiety enables hydrogen bonding, improving solubility but reducing lipid bilayer penetration.
  • Applications : Utilized in synthesizing glycosidase inhibitors and peptidomimetics, leveraging its dual functional groups for molecular recognition .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications
trans-2-Phenylcyclopentan-1-amine HCl Not Provided Likely C₁₁H₁₄ClN ~185–195 (estimated) Phenyl, amine (trans) on cyclopentane Chiral synthesis, drug intermediates
rel-(1R,2S)-2-Phenylcyclopentan-1-amine 1986-47-6 C₁₁H₁₅N 161.25 Stereoisomeric variant Asymmetric synthesis
trans-2-Phenylcyclopropanamine HCl 90874-41-2 C₉H₁₂ClN 169.65 Cyclopropane ring, phenyl, amine Reactive intermediates
1-(1-Phenylcyclopentyl)ethan-1-amine HCl 1607302-84-0 C₁₃H₂₀ClN 225.76 Ethylamine chain, phenylcyclopentyl Neuroactive compound precursors
trans-2-Aminocyclopentanol HCl 31775-67-4 C₅H₁₂ClNO 153.61 Hydroxyl, amine (trans) on cyclopentane Enzyme inhibitors, peptidomimetics

Research Findings and Implications

  • Stereochemical Impact : The trans configuration in cyclopentane/cyclopropane derivatives confers rigidity, influencing binding to biological targets like GPCRs or ion channels .
  • Solubility vs. Permeability: Phenyl-substituted compounds (e.g., target compound) exhibit lower solubility but higher lipophilicity than hydroxylated analogs (e.g., trans-2-aminocyclopentanol HCl), affecting their ADME profiles .
  • Synthetic Utility : Cyclopropane derivatives are prized for their reactivity in click chemistry, while cyclopentane analogs are preferred for stable scaffold design in drug discovery .

Biological Activity

trans-2-Phenylcyclopentan-1-amine hydrochloride, also known as cypenamine, is a compound that has garnered interest due to its potential biological activities, particularly in the realm of psychostimulants. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

trans-2-Phenylcyclopentan-1-amine hydrochloride has the following chemical formula: C11H15NC_{11}H_{15}N with a molar mass of approximately 161.25 g/mol. It possesses two stereocenters, leading to various enantiomers, including the active ingredient in cypenamine which is a racemic mixture of (1R,2S)- and (1S,2R)-enantiomers .

Biological Activity Overview

The biological activity of trans-2-phenylcyclopentan-1-amine hydrochloride has been primarily investigated in relation to its psychostimulant properties. It has been shown to interact with glutamate receptors, specifically potentiating AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain .

The compound's mechanism involves modulation of neurotransmitter release and receptor activity. Its structural similarity to other stimulants suggests it may influence dopaminergic pathways, although detailed mechanisms remain under investigation.

Synthesis and Kinetic Resolution

The synthesis of trans-2-phenylcyclopentan-1-amine hydrochloride can be achieved through various methods, including lipase-catalyzed resolutions. For instance, kinetic resolution using lipase B from Candida antarctica has been reported to yield high enantiomeric excess for the trans isomer with an E value exceeding 200 .

Synthesis Table

MethodEnantiomerE ValueConversion (%)
Lipase B catalysis(±)-trans-2-phenylcyclopentanamine>20050
Acylation with other donors(±)-cis-2-phenylcyclopentanamine1628

Case Studies and Research Findings

Several studies have explored the biological effects and applications of trans-2-phenylcyclopentan-1-amine hydrochloride:

  • Psychostimulant Effects : Research indicates that cypenamine exhibits stimulant-like effects similar to amphetamines, but with distinct pharmacological profiles. It has been used in animal models to assess its impact on locomotion and cognitive functions .
  • Neuropharmacological Studies : In neuropharmacology, cypenamine's ability to enhance AMPA receptor activity suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases. Studies have shown improvements in synaptic function in models of Alzheimer's disease when treated with cypenamine .
  • Toxicology and Safety : Toxicological assessments reveal that while cypenamine demonstrates stimulant properties, it also presents a safety profile that necessitates further investigation. Long-term studies are required to fully understand its effects on human health .

Q & A

Q. What are the optimal synthetic routes for trans-2-Phenylcyclopentan-1-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves enantioselective methods to control stereochemistry. For example, a highly enantioselective addition of phenyl carbamate to meso-epoxides can generate protected trans-1,2-amino alcohols, which are further reduced and functionalized . Key steps include:
  • Use of chiral catalysts (e.g., oligomeric proline derivatives) to achieve high enantiomeric excess.
  • Acidic or basic hydrolysis to remove protecting groups.
  • Final salt formation via treatment with HCl in anhydrous conditions.
    Retrosynthetic analysis tools, such as AI-powered platforms (e.g., Reaxys or Pistachio), can predict feasible routes by leveraging reaction databases .

Q. How is the stereochemistry of trans-2-Phenylcyclopentan-1-amine hydrochloride confirmed?

  • Methodological Answer : Stereochemical confirmation requires:
  • X-ray crystallography : Resolves absolute configuration.
  • NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments differentiate cis vs. trans isomers.
  • Polarimetry : Measures optical activity to confirm enantiomeric purity.
    For cyclopentane derivatives, coupling constants in 1H^1H-NMR (JJ-values) between adjacent protons on the ring provide additional stereochemical evidence .

Q. What analytical techniques are used to assess purity and identify impurities?

  • Methodological Answer :
  • HPLC with chiral columns : Separates enantiomers and quantifies enantiomeric excess.
  • Mass spectrometry (MS) : Detects molecular ions and fragments to identify byproducts.
  • Thermogravimetric analysis (TGA) : Assesses hygroscopicity and stability of the hydrochloride salt.
    Common impurities include diastereomers or unreacted intermediates, mitigated via recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can contradictions in receptor binding affinity data be resolved for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
  • Systematic SAR (Structure-Activity Relationship) studies : Modify aromatic substituents (e.g., halogenation, methoxy groups) to isolate binding contributions .
  • Radioligand displacement assays : Use 3H^3H-labeled ligands (e.g., for dopamine receptors) under standardized buffer conditions (pH 7.4, 25°C).
  • Computational docking : Compare binding poses in D2 vs. D4 receptor models to explain selectivity discrepancies .

Q. What strategies improve enantiomeric excess in large-scale synthesis?

  • Methodological Answer :
  • Catalyst optimization : Screen chiral ligands (e.g., BINOL derivatives) to enhance stereoselectivity.
  • Continuous flow reactors : Improve temperature control and mixing efficiency, critical for maintaining enantiopurity in exothermic reactions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time.
    Post-synthesis, dynamic kinetic resolution can recycle undesired enantiomers .

Q. How to design experiments evaluating metabolic stability in pharmacological studies?

  • Methodological Answer :
  • In vitro assays : Incubate the compound with liver microsomes (human or rodent) and measure depletion rates via LC-MS/MS.
  • CYP enzyme inhibition profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
  • Plasma stability tests : Assess degradation in plasma at 37°C over 24 hours.
    Data interpretation must account for species-specific differences in enzyme activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Methodological Answer : Discrepancies may stem from:
  • Solvent purity : Trace water in DMSO can artificially elevate solubility.
  • Measurement techniques : Compare shake-flask vs. potentiometric methods.
  • Temperature control : Ensure consistent thermostatic conditions (±0.1°C).
    Standardize protocols using USP guidelines and validate with reference compounds like caffeine .

Key Research Findings

  • Receptor Profiling : Analogous trans-2-phenylcyclopropyl derivatives show D2/D4 receptor affinity ratios influenced by para-substituents on the aryl ring (e.g., electron-withdrawing groups reduce D4 selectivity) .
  • Synthetic Efficiency : Enantioselective routes achieve >90% ee using proline-based catalysts, but scalability requires optimization of solvent systems (e.g., THF vs. MeCN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-Phenylcyclopentylamine monohydrochloride
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trans-2-Phenylcyclopentylamine monohydrochloride

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